1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine
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Overview
Description
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a thiophene group and a sulfonyl group attached to a chloromethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde or ketone precursors.
Introduction of the Thiophene Group: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the piperidine core.
Chloromethoxyphenyl Substitution: This step involves the substitution of the phenyl ring with a chloromethoxy group, which can be achieved through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chloromethoxyphenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(phenyl)piperidine
- 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(furan-2-yl)piperidine
Comparison
Compared to similar compounds, 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-4-(thiophen-2-yl)piperidine is unique due to the presence of the thiophene ring, which can impart distinct electronic properties. This uniqueness can make it more suitable for specific applications in materials science and medicinal chemistry.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-4-thiophen-2-ylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S2/c1-21-15-5-4-13(11-14(15)17)23(19,20)18-8-6-12(7-9-18)16-3-2-10-22-16/h2-5,10-12H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUJSCCMDQQXFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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